N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide

Gene delivery Transfection efficiency Lipid substitution

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93893-33-5; molecular formula C22H43N3O, MW 365.60) is a synthetic cationic lipidoid comprising a linoleic acid (C18:2, Δ9,12) hydrophobic tail linked via an amide bond to a diethylenetriamine (DETA) hydrophilic head group. This compound belongs to the class of fatty acid-derived polyamine amides that have been investigated as non-viral vectors for intracellular delivery of nucleic acids, including plasmid DNA and siRNA.

Molecular Formula C22H43N3O
Molecular Weight 365.6 g/mol
CAS No. 93893-33-5
Cat. No. B12673324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide
CAS93893-33-5
Molecular FormulaC22H43N3O
Molecular Weight365.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN
InChIInChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+
InChIKeyYEPGQAAGPHDRPO-AVQMFFATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93893-33-5): A Linoleic Acid-Derived Cationic Lipidoid for Nucleic Acid Delivery


N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93893-33-5; molecular formula C22H43N3O, MW 365.60) is a synthetic cationic lipidoid comprising a linoleic acid (C18:2, Δ9,12) hydrophobic tail linked via an amide bond to a diethylenetriamine (DETA) hydrophilic head group . This compound belongs to the class of fatty acid-derived polyamine amides that have been investigated as non-viral vectors for intracellular delivery of nucleic acids, including plasmid DNA and siRNA [1]. The presence of two cis double bonds in the linoleoyl chain and a pH-responsive triamine head group provides the molecular basis for membrane fusion activity and endosomal escape capability [2].

Why Generic Substitution Fails for N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide: Structure-Driven Performance in Nucleic Acid Delivery


Within the class of cationic lipidoids, minor structural variations in the hydrophobic tail unsaturation degree, head group architecture, and linker chemistry produce large, quantifiable differences in transfection efficiency and biocompatibility [1]. The linoleoyl (C18:2) tail of CAS 93893-33-5 cannot be freely interchanged with oleoyl (C18:1) or stearoyl (C18:0) analogs without consequence: comparative studies on fatty acid-grafted polyamine carriers demonstrate that linoleic acid substitution yields superior transgene expression to all other lipid substituents tested, including oleic, palmitic, and myristic acids [2]. Similarly, the diethylenetriamine head group connected via an amide linker outperforms alternative backbone chemistries, with DETA-derived amide lipid L4 achieving transfection efficiency several-fold higher than the commercial gold standard Lipofectamine 2000 while maintaining low cytotoxicity [3]. These structure-activity relationships mean that substituting any component—the C18:2 tail, the DETA head, or the amide linker—can result in a functionally distinct compound with altered delivery performance.

Quantitative Differentiation Evidence: N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide vs. Structural Analogs


Linoleoyl (C18:2) vs. Oleoyl (C18:1) Tail: Superior Transgene Expression in Polyamine-Based Delivery Systems

In a systematic comparison of aliphatic lipid substituents grafted onto 2 kDa polyethylenimine (PEI), the linoleic acid (C18:2)-substituted polymer demonstrated the highest transgene expression among all lipids tested, surpassing oleic acid (C18:1), palmitic acid (C16:0), myristic acid (C14:0), stearic acid (C18:0), and caprylic acid (C8:0) in both HEK 293T and bone marrow stromal cells [1]. While the study did not test CAS 93893-33-5 directly, the linoleoyl tail present in this compound is the same hydrophobic moiety that conferred the observed superiority, establishing a class-level inference for the target compound's tail-dependent performance advantage.

Gene delivery Transfection efficiency Lipid substitution

DETA-Derived Amide Lipid L4 vs. Lipofectamine 2000: Several-Fold Higher Transfection Efficiency with Amide Linker Architecture

Zhang et al. (2015) designed and synthesized six cyclen-based cationic lipids (L1–L6) with identical oleyl hydrophobic tails but varying backbone/linker structures. The diethylenetriamine-derived lipid L4, which contains amide linking bonds analogous to those in CAS 93893-33-5, achieved the highest transfection efficiency (TE) of the series—several-fold higher than the commercial transfection reagent Lipofectamine 2000—while exhibiting low cytotoxicity [1]. This result directly demonstrates the functional advantage of the DETA-amide architecture over alternative backbone configurations (ester, carbamate, or symmetric/asymmetric variants) within the same hydrophobic tail context.

Cationic lipid Gene transfection Linker chemistry

Linoleoyl (C18:2) vs. Oleoyl (C18:1) Grafts: Comparable to FuGENE® HD with ~8-Fold Improvement over Unmodified Polymer

In a study of N-acyl low-molecular-weight chitosan (N-acyl LMWC) nanomicelles, both oleic acid (C18:1) and linoleic acid (C18:2) grafts produced transfection efficiencies comparable to the commercial non-viral vector FuGENE® HD, and approximately 8-fold higher than unmodified LMWC and 35-fold higher than naked DNA [1]. While oleic and linoleic grafts were not statistically differentiated in this particular study, the data confirm that both C18 unsaturated fatty acid grafts confer substantial delivery functionality relative to unmodified polymer baselines. The linoleoyl tail in CAS 93893-33-5 thus provides a validated hydrophobic anchor for nanomicelle or lipoplex formation.

Nanomicelle Gene delivery Fatty acid unsaturation

pH-Responsive Triamine Head Group: Enables siRNA Delivery and Endosomal Escape at Low siRNA Concentrations

The diethylenetriamine (DETA) head group is a critical determinant of pH-responsive endosomal escape. In DOP-DETA-based liposomes (a structurally related DETA-conjugated lipid with dioleylphosphate tails), efficient siRNA delivery into the cytoplasm and RNA interference was achieved even at low siRNA concentrations [1]. The mechanism involves protonation of the triamine at endosomal pH (~5.5), triggering membrane fusion and cargo release into the cytosol. CAS 93893-33-5 contains the same diethylenetriamine moiety and is expected to exhibit analogous pH-buffering and membrane-destabilizing activity in the endosomal pH range, differentiating it from lipids with non-ionizable or monoamine head groups that lack this proton-sponge effect.

siRNA delivery pH-responsive lipid Endosomal escape

High-Impact Application Scenarios for N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93893-33-5)


Formulation of Lipid Nanoparticles (LNPs) for siRNA Delivery to Hepatocytes

The linoleoyl tail of CAS 93893-33-5 aligns with published evidence that polyunsaturated fatty acids (linoleic and linolenic acid) enhance siRNA delivery efficiency in LNPs, particularly for hepatic targeting [1]. The DETA head group provides the pH-responsive endosomal escape functionality essential for cytosolic siRNA release [2]. This compound can serve as a key ionizable lipid component in LNP formulations for liver-directed siRNA therapeutics, where the C18:2 unsaturation contributes to membrane fluidity and fusogenicity.

Non-Viral Plasmid DNA Delivery Vector with Amide-Linked Architecture

Based on the demonstrated superiority of DETA-derived amide lipid L4 over Lipofectamine 2000 [1], CAS 93893-33-5 can be employed as a cationic lipid component in lipoplex formulations for plasmid DNA transfection in hard-to-transfect cell lines. The amide linker confers serum stability advantages over ester-linked analogs, making this compound suitable for in vitro and ex vivo gene delivery applications where serum compatibility is required.

Building Block for Combinatorial Lipidoid Library Synthesis

The compound's well-defined structure—a single linoleoyl tail linked to diethylenetriamine—makes it an ideal intermediate for generating combinatorial lipidoid libraries via further derivatization (e.g., addition of a second hydrophobic tail, PEGylation, or targeting ligand conjugation). The established structure-activity relationships for polyamine-based lipidoids [1][2] provide a rational starting point for lead optimization in gene delivery programs.

Comparative Benchmarking Studies of Unsaturated Fatty Acid-Derived Cationic Lipids

CAS 93893-33-5 occupies a specific position in the chemical space of cationic lipidoids (C18:2 tail, DETA head, amide linker). It can be used as a defined reference compound in systematic structure-activity relationship (SAR) studies comparing C18:0, C18:1, C18:2, and C18:3 fatty acid-derived analogs, enabling quantitative dissection of how unsaturation degree affects transfection efficiency, cytotoxicity, and pharmacokinetics [1].

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